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Compound of Interest

Compound Name: GSK2850163 (S enantiomer)

Cat. No.: B10799400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and
properties of the S-enantiomer of GSK2850163, a crucial control molecule in the study of the
unfolded protein response (UPR) pathway. While its counterpart, the R-enantiomer, is a potent
and selective inhibitor of the inositol-requiring enzyme-1 alpha (IRE1a), the S-enantiomer is
characterized by its inactivity.[1][2][3] This document details its chemical properties, the
biological context of its target, and the experimental protocols used to differentiate the activity
of these stereoisomers.

Chemical Structure and Physicochemical Properties

The S-enantiomer of GSK2850163, with the IUPAC name (5S)-2-[(3,4-dichlorophenyl)methyl]-
N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide, is a chiral molecule.[4]
Its chemical and physical properties are summarized in the table below.
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Property Value Source
Molecular Formula C24H29CI2N30 [3114]
Molecular Weight 446.41 g/mol [3][4]
(55)-2-[(3,4-
dichlorophenyl)methyl]-N-[(4-
IUPAC Name methylphenyl)methyl]-2,7- [4]
diazaspiro[4.5]decane-7-
carboxamide
CAS Number 2309519-81-9 [1][4]

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N
2CCC[C@]3(C2)CCN(C3)CC4
=CC(=C(C=C4)CI)Cl

[4]

Computed XLogP3 4.9 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor

ydrog p 3 4]
Count
Rotatable Bond Count 5 [4]

Biological Inactivity and the Significance of Chirality

GSK2850163 is a selective allosteric inhibitor that targets the kinase domain of IRE1a, which in

turn regulates its endoribonuclease (RNase) activity.[5][6] This inhibition prevents the splicing
of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR pathway.[2] The
pharmacological activity of GSK2850163 is highly dependent on its stereochemistry. The S-

enantiomer is reported to be the inactive form of the molecule, serving as an essential negative

control in research to ensure that the observed biological effects are specifically due to the

inhibition of IRE1a by the active R-enantiomer.[1][2]

The active enantiomer, GSK2850163, exhibits potent inhibition of IRE1a kinase and RNase
activities with IC50 values of 20 nM and 200 nM, respectively, in biochemical assays.[7][8][9] In

contrast, the S-enantiomer is considered inactive, although specific IC50 values from direct
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comparative studies are not widely available in peer-reviewed literature.[2] Its use as a control
is critical for validating the on-target effects of the active compound in cellular and in vivo
models.

The IRE1la Signaling Pathway and Mechanism of
Inhibition

The IRE1la pathway is a central component of the Unfolded Protein Response (UPR), a cellular
stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic

reticulum (ER).[2][10] The diagram below illustrates the key steps in this pathway and the point
of inhibition by the active form of GSK2850163.
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Caption: The IRE1a signaling pathway and the inhibitory action of GSK2850163.
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Experimental Protocols

To differentiate the biological activity of the GSK2850163 enantiomers and confirm the inactivity
of the S-enantiomer, specific in vitro and cellular assays are employed.

In Vitro IREl1la Kinase and RNase Inhibition Assays

These biochemical assays directly measure the ability of a compound to inhibit the enzymatic
activities of purified IRE1a.

Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of GSK2850163 enantiomers.
Methodology:

» Kinase Activity Assay: Recombinant human IRE1a is incubated with varying concentrations
of the test compound (S- or R-enantiomer) in the presence of ATP. Kinase activity is
assessed by measuring the autophosphorylation of IRE1a, often using methods like time-
resolved fluorescence resonance energy transfer (TR-FRET) or by detecting the
phosphorylation of a substrate.

* RNase Activity Assay: The RNase activity is determined by incubating IRE1a and the test
compound with a fluorescently labeled XBP1 mRNA substrate. The cleavage of the substrate
by the RNase domain leads to a change in fluorescence, which is monitored to quantify the
enzymatic activity.[5]

o Data Analysis: The results are plotted as percent inhibition versus compound concentration
to determine the IC50 value, which is the concentration of the inhibitor required to reduce the
enzyme activity by 50%.

Cellular Assay for XBP1 mRNA Splicing

This cell-based assay evaluates the ability of the compounds to inhibit IRE1a activity within a
cellular context by measuring the downstream effect on XBP1 mRNA splicing.

Methodology:
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e Cell Culture and Treatment: A suitable cell line, often a multiple myeloma cell line known to
have a constitutively active UPR, is cultured.[11] The cells are treated with a known ER
stress inducer (e.g., tunicamycin or thapsigargin) to activate the IRE1la pathway, along with
various concentrations of the GSK2850163 enantiomers.[11]

o RNA Extraction and RT-PCR: After a set incubation period, total RNA is extracted from the
cells. Reverse transcription polymerase chain reaction (RT-PCR) is then performed using
primers that flank the 26-nucleotide intron in the XBP1 mRNA that is excised by IRE1a.[11]
[12]

e Analysis: The PCR products are separated by gel electrophoresis. The unspliced XBP1
(XBP1u) and spliced XBP1 (XBP1s) mRNAs will appear as different-sized bands. A reduction
in the amount of the smaller XBP1s band in the presence of the inhibitor indicates successful
inhibition of IRE1a RNase activity.[11] The S-enantiomer is expected to show no significant
inhibition compared to the vehicle control, while the active R-enantiomer will show a dose-
dependent decrease in XBP1 splicing.

Conclusion

The S-enantiomer of GSK2850163 is a critical tool for researchers studying the IRE1a
signaling pathway. Its established inactivity provides a rigorous negative control, ensuring that
the observed biological effects of the active R-enantiomer are specifically due to the inhibition
of IRE1a. A thorough understanding of the properties and the use of appropriate experimental
protocols to confirm the differential activity of the enantiomers are essential for the accurate
interpretation of experimental results and for advancing the development of targeted therapies
for diseases with a dysregulated unfolded protein response.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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